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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various animal
models to investigate the renal effects of canagliflozin, a sodium-glucose cotransporter 2
(SGLT?2) inhibitor. The information compiled herein is intended to guide researchers in
designing and executing preclinical studies to elucidate the mechanisms of action and
therapeutic potential of canagliflozin in the context of kidney physiology and disease.

Introduction to Canagliflozin's Renal Effects

Canagliflozin is an oral antihyperglycemic agent that primarily works by inhibiting SGLT2 in the
proximal renal tubules, leading to increased urinary glucose excretion.[1] Beyond its glucose-
lowering effects, canagliflozin has demonstrated significant renoprotective benefits in both
clinical and preclinical settings.[2] Animal models are indispensable tools for dissecting the
complex mechanisms underlying these renal effects, which are thought to involve
hemodynamic, metabolic, and anti-inflammatory pathways.

Recommended Animal Models

Several well-established animal models are suitable for studying the diverse renal effects of
canagliflozin. The choice of model depends on the specific research question, such as
investigating effects on diabetic nephropathy, hypertension-induced kidney damage, or acute
kidney injury.
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Key Characteristics &

Animal Model Strain L
Research Applications
Genetically diabetic and
obese, developing progressive
kidney disease with
) ) ) albuminuria and mesangial
Diabetic Nephropathy db/db Mice

expansion. ldeal for studying
the long-term effects of
canagliflozin on diabetic kidney
disease.[3][4]

Streptozotocin (STZ)-induced
Diabetic Rats

Chemically induced model of
type 1 diabetes that develops
features of diabetic
nephropathy. Useful for
investigating the glucose-
independent renal effects of

canagliflozin.[5]

Salt-Sensitive Hypertension

Dahl Salt-Sensitive (DSS) Rats

Develop hypertension and
subsequent renal damage
when fed a high-salt diet. This
model is valuable for
assessing the impact of
canagliflozin on blood pressure

and hypertensive nephropathy.

[elr71el

Acute Kidney Injury (AKI)

Ischemia-Reperfusion (I/R)

Injury in Rats

Surgical induction of renal
ischemia followed by
reperfusion mimics clinical
scenarios of AKI. This model
allows for the investigation of
canagliflozin's protective
effects against acute renal
insults.[9][10]
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Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the
renal effects of canagliflozin in various animal models.

Eff Model of Diabeti | hy (dbidb Mice)

Parameter Treatment Group Result Reference
) Significantly reduced
) ] db/db mice +
Urinary Albumin o compared to
i Canagliflozin (low ) [3]
Excretion (1 g/24h) untreated db/db mice
dose: 0.01 mg/kg/day)
after 8 weeks.
. Significantly reduced
db/db mice +
S compared to
Canagliflozin (high ) [3]
untreated db/db mice
dose: 3.0 mg/kg/day)
after 8 weeks.
) Significantly reduced
) ) db/db mice +
Mesangial Expansion o compared to
Canagliflozin (low [3]

(% PAS-positive area) untreated db/db mice
dose: 0.01 mg/kg/day)

after 8 weeks.

db/db mice +

Canagliflozin (low

Significantly lower
than untreated DKD [4]

Serum Creatinine

(umol/L) .
dose: 15 mg/kg/day) mice.
db/db mice + Significantly lower
Canagliflozin (high than untreated DKD [4]
dose: 30 mg/kg/day) mice.
Urinary Albumin-to- db/db mice + Significantly lower

Creatinine Ratio

Canagliflozin (low

than untreated DKD

[4]

(UACR) dose: 15 mg/kg/day) mice.

db/db mice + Significantly lower

Canagliflozin (high than untreated DKD [4]

dose: 30 mg/kg/day) mice.
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Effects on a Model of Salt-Sensitive Hypertension (Dahl
Salt-Sensitive Rats)

Parameter

Treatment Group

Result

Reference

Systolic Blood

Pressure (mmHgQ)

HSD + Canagliflozin
(30 mg/kg/day)

Significantly reduced
compared to HSD

group at 12 weeks.

[7]

Serum Creatinine
(umol/L)

HSD + Canagliflozin
(30 mg/kg/day)

Significantly reduced

compared to HSD
group.

[8]

24-hour Urinary
Albumin Excretion
(mg/24h)

HSD + Canagliflozin
(30 mg/kg/day)

Significantly reduced

compared to HSD
group.

[8]

Effects on a Model of Acute Kidney Injury (Ischemia-

Reperfusion in Rats)

Parameter Treatment Group Result Reference
Significantly reduced

Serum Creatinine I/R + Canagliflozin (by 56.39%) ol[11]

(mg/dL) (200 mg/kg) compared to I/R
group.

) o Markedly enhanced

Inulin Clearance I/R + Canagliflozin

compared to I/R [11]

(mL/min)

(200 mg/kg)

group.

Renal Blood Flow

I/R + Canagliflozin
(200 mg/kg)

Significantly increased
(by 78.4%) compared
to I/R group.

[9]

Renal Vascular

Resistance

I/R + Canagliflozin
(200 mg/kg)

Significantly reduced
(by 76.5%) compared
to I/R group.

[9]
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Experimental Protocols
Diabetic Nephropathy Model: db/db Mice

Objective: To evaluate the long-term effects of canagliflozin on the progression of diabetic
nephropathy.

Materials:

Male db/db mice and their lean db/m littermates (control).

Canagliflozin.

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

Metabolic cages for urine collection.

Assay Kkits for urinary albumin and creatinine.

Histology equipment and reagents (e.g., Periodic acid-Schiff stain).
Protocol:

Acclimatize 8-week-old male db/db and db/m mice for at least one week.

» Divide db/db mice into treatment groups (e.g., vehicle, low-dose canagliflozin [e.g., 0.01-15
mg/kg/day], high-dose canagliflozin [e.g., 3-30 mg/kg/day]).[3][4]

« Administer canagliflozin or vehicle daily via oral gavage for a period of 8-12 weeks.[3][4]
e Monitor body weight and blood glucose levels regularly.

» At specified time points (e.g., 4 and 8 weeks), place mice in metabolic cages for 24-hour
urine collection to measure urinary albumin and creatinine.[3]

o At the end of the treatment period, euthanize the mice and collect blood for serum creatinine
analysis.

o Harvest kidneys for histological analysis (e.g., PAS staining to assess mesangial expansion).
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Salt-Sensitive Hypertension Model: Dahl Salt-Sensitive
(DSS) Rats

Objective: To assess the effects of canagliflozin on hypertension and associated renal injury.
Materials:

o Male Dahl Salt-Sensitive (DSS) rats.

» High-salt diet (e.g., 8% NaCl) and normal salt diet.

e Canagliflozin.

e Vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

e Blood pressure monitoring system (e.g., tail-cuff method).

e Metabolic cages.

o Assay kits for serum creatinine and urinary albumin.

Protocol:

Acclimatize 6-week-old male DSS rats for one week.

 Divide rats into experimental groups: Normal Salt Diet (NSD), High-Salt Diet (HSD) +
Vehicle, and HSD + Canagliflozin (e.g., 30 mg/kg/day).[7][8]

» Provide the respective diets and daily oral gavage of canagliflozin or vehicle for 12 weeks.

[7]8]
e Measure systolic blood pressure weekly using the tail-cuff method.[7]

o Towards the end of the study, house rats in metabolic cages for 24-hour urine collection to
determine urinary albumin excretion.[12]

o At the end of the 12-week period, collect blood samples for serum creatinine measurement.
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e Harvest kidneys for histological and molecular analyses.

Acute Kidney Injury Model: Ischemia-Reperfusion (I/R)
in Rats

Objective: To investigate the protective effects of canagliflozin against acute kidney injury.
Materials:

o Male Wistar rats (250-3009).[9]

e Canagliflozin.

e Vehicle.

e Anesthetics (e.g., ketamine/xylazine).

 Surgical instruments, including microvascular clamps.

o Assay kits for serum creatinine and inulin.

Protocol:

Randomize rats into four groups: SHAM, I/R, Canagliflozin + I/R, and Canagliflozin alone.

[9]

» Administer canagliflozin (e.g., 200 mg/kg) or vehicle by oral gavage daily for 5 days prior to
surgery to the respective groups.[9][10]

e On day 5, anesthetize the rats.

» For the I/R and Canagliflozin + I/R groups, induce bilateral renal ischemia by clamping the
renal pedicles for 30 minutes, followed by reperfusion.[9][10]

» For the SHAM group, perform a sham surgery without clamping the renal pedicles.

o After 48 hours of reperfusion, collect blood to measure serum creatinine.
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e Assess glomerular filtration rate (GFR) via inulin clearance.
« Euthanize the animals and harvest the kidneys for histological and molecular analysis.

Key Signaling Pathways and Visualizations

Canagliflozin exerts its renal effects through multiple signaling pathways. The following
diagrams, generated using Graphviz (DOT language), illustrate some of the key mechanisms.

Inhibition of SGLT1 and SGLT2 in the Proximal Tubule

90%

Proximal Tubule Cell
Glucose + Na+

__________________ N
1 e
I
: Increased Urinary
: . Glucose Excretion
| Glucose + Na+
3 (Reabsorption)
Canagliflozin 7

Inhibits
(less potent)

Click to download full resolution via product page

Caption: Canagliflozin inhibits SGLT2 and, to a lesser extent, SGLT1, reducing glucose

reabsorption.

Tubuloglomerular Feedback (TGF) Mechanism
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Hyperglycemia Canagliflozin Treatment
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Caption: Canagliflozin's effect on tubuloglomerular feedback, reducing hyperfiltration.

Nrf2-Mediated Antioxidant Pathway
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Caption: Canagliflozin activates the Nrf2 antioxidant pathway, conferring renal protection.

Conclusion
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The animal models and protocols outlined in this document provide a robust framework for
investigating the renal effects of canagliflozin. By leveraging these models, researchers can
further elucidate the intricate mechanisms of canagliflozin's renoprotective actions, paving the
way for optimized therapeutic strategies for patients with kidney disease. The provided
quantitative data serves as a valuable reference for experimental design and interpretation of
results. The visualized signaling pathways offer a conceptual foundation for hypothesis-driven
research into the molecular underpinnings of canagliflozin's beneficial effects on the kidney.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Animal Models for Studying Canagliflozin's Renal
Effects: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b192856#animal-models-for-studying-canagliflozin-s-
renal-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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